Flavor Profile Differentiation: Organoleptic Panel Evaluation of 4-Acetyl-2-methylpyrimidine vs. 3-Acetylpyridine, 2-Acetylpyrazine, and 5-Methylquinoxaline
In a direct head-to-head comparison conducted in crystal spring water, 4-acetyl-2-methylpyrimidine (2-methyl-4-acetyl-pyrimidine) was evaluated alongside three established heterocyclic flavor compounds known for meat-like character. At a dosage of 0.5 ppm, 4-acetyl-2-methylpyrimidine elicited a sensory profile described as 'roasted, animal, meat-like, sweetish, caramel, nut.' In contrast, 3-acetylpyridine at 2.5 ppm was described as 'less meat-like, hazelnut, roasted, cereal-like, less 'body',' while 2-acetylpyrazine at 1.0 ppm produced an 'animal, less meaty and roasted, fatty' character. 5-Methylquinoxaline at 2.5 ppm was noted as 'less meaty and animal, hazelnut, roasted, slightly green' [1]. This comparison test demonstrates that 4-acetyl-2-methylpyrimidine provides a superior and more balanced roasted-meaty-animal note complex that cannot be achieved by simply substituting or adjusting the concentration of these alternative heterocycles.
| Evidence Dimension | Sensory Evaluation (Qualitative Profile) |
|---|---|
| Target Compound Data | 0.5 ppm: roasted, animal, meat-like, sweetish, caramel, nut |
| Comparator Or Baseline | 3-Acetylpyridine (2.5 ppm): less meat-like, hazelnut, roasted, cereal-like, less body; 2-Acetylpyrazine (1.0 ppm): animal, less meaty and roasted, fatty; 5-Methylquinoxaline (2.5 ppm): less meaty and animal, hazelnut, roasted, slightly green |
| Quantified Difference | Target compound achieves a balanced roasted-meaty-animal note at 0.5 ppm, whereas comparators, even at higher dosages (1.0-2.5 ppm), exhibit less meat-like character, reduced body, or off-notes. |
| Conditions | Tasting in crystal spring water; panel of flavor experts |
Why This Matters
This directly informs procurement for meat, savory, and roasted flavor formulations, confirming that 4-acetyl-2-methylpyrimidine delivers a unique and irreplaceable organoleptic signature.
- [1] Flament, I. Use of certain acyl-pyrimidines as flavouring agents. U.S. Patent 4,166,869, Example 1. View Source
